Perhydro-9b-boraphenalene
Description
Contextualization of Organoborane Chemistry in Organic Synthesis and Main Group Element Research
Organoboron chemistry, which studies compounds containing carbon-boron bonds, holds a pivotal position in modern chemical research. wikipedia.org Organoboranes, organic derivatives of borane (B79455) (BH₃), are exceptionally versatile reagents and intermediates in organic synthesis. wikipedia.orgacs.org Their utility stems from the unique properties of the boron-carbon bond, which is polarized towards carbon, rendering the carbon atom nucleophilic. wikipedia.org
A cornerstone of organoborane chemistry is the hydroboration reaction, the addition of a boron-hydrogen bond across a carbon-carbon multiple bond. acs.orgscispace.com This reaction is highly efficient and stereospecific, typically proceeding via a cis-addition from the less sterically hindered side of the molecule. scispace.com The resulting organoboranes can be converted into a vast array of functional groups, including alcohols, amines, ketones, and halides, often with complete retention of the organic group's configuration. wikipedia.orgacs.org This versatility has made organoboranes indispensable tools for constructing complex organic molecules, including chiral compounds. acs.org
Beyond their role as synthetic intermediates, organoboranes are significant in main group element research. The vacant p-orbital on the boron atom makes them Lewis acidic, allowing them to readily react with bases and nucleophiles. scispace.com This property is fundamental to many of their unique and selective synthetic transformations and has spurred investigations into their catalytic activities. scispace.comontosight.ai While saturated trialkylboranes are generally unreactive towards carbonyl compounds, their reactivity can be enhanced through the use of organoboron halides, enabling Grignard-like additions. iupac.org
Significance of Boron-Containing Polycyclic Hydrocarbons in Contemporary Chemical Research
The incorporation of boron atoms into polycyclic hydrocarbon frameworks has emerged as a vibrant area of contemporary chemical research, with significant implications for materials science and organic electronics. rsc.orgnih.gov Doping polycyclic aromatic hydrocarbons (PAHs) with boron atoms dramatically alters their electronic and photophysical properties. nih.gov This "boron doping" can transform a dye's color and emission characteristics; for instance, replacing the meso-carbon atoms of the near-infrared dye bisanthene with boron atoms results in an efficient blue luminophore. nih.gov
Boron-containing PAHs are of interest as models for boron-doped graphene and as promising materials for organic light-emitting diodes (OLEDs). rsc.orgnih.gov The planar structures of many fully fused boron-doped PAHs contribute to their high chemical stability and π-stacking ability. rsc.org Recent synthetic advances, such as one-pot methods involving 1,4-boron migration, have expanded the variety of accessible boron-doped PAHs, including novel zethrene (B12695984) derivatives. nih.gov
These compounds often exhibit reversible redox behavior and interesting self-assembly properties in aqueous media, opening possibilities for their use in biological applications. rsc.org Furthermore, the study of boron-nitrogen embedded PAHs (BN-PAHs) is a burgeoning field, as these materials show potential in constructing ordered supramolecular assemblies for applications in photocatalysis and electrocatalysis. acs.org
Structural Definition and Classification of Perhydro-9b-boraphenalene within Boraphenalene Analogs
This compound is a specific type of boraphenalene, a class of compounds where a boron atom replaces a carbon atom in the phenalene (B1197917) skeleton. ontosight.airesearchgate.net The "perhydro-" prefix indicates that the tricyclic phenalene framework is fully saturated with hydrogen atoms. ontosight.ai The designation "9b-boraphenalene" specifies that the boron atom is located at the central, bridgehead 9b position of the fused ring system. ontosight.airesearchgate.net
The general chemical formula for this compound is C₁₂H₂₁B. nist.gov It is a tricyclic organoborane that can exist as different stereoisomers depending on the relative orientation of the hydrogen atoms at the ring junctions. researchgate.netorgsyn.org The synthesis of this compound typically involves the cyclic hydroboration of trans,trans,trans-1,5,9-cyclododecatriene (B7800021). researchgate.netorgsyn.org
Thermal treatment of the initial hydroboration product leads to isomerization. For example, heating at 160°C produces a mixture of the cis,trans-perhydro-9b-boraphenalene and a constitutional isomer. researchgate.net Further heating at higher temperatures (200-220°C) can yield an equilibrium mixture of the all-cis isomer and the cis,trans isomer. researchgate.net The structures of these isomers have been rigorously confirmed through NMR spectroscopy and X-ray crystallography. researchgate.netorgsyn.org
Boraphenalenes, in general, can be classified based on the position of the boron atom within the phenalenyl framework. researchgate.netarxiv.org While this compound represents a saturated system, research has also focused on π-conjugated 9b-boraphenalenes, which are of interest for their electronic properties and potential applications in materials science. researchgate.net
Interactive Data Tables
Below are interactive tables summarizing key information about this compound and its synthesis.
Table 1: Properties of this compound You can sort the table by clicking on the headers.
| Property | Value | Reference |
|---|---|---|
| Chemical Formula | C₁₂H₂₁B | nist.gov |
| Molecular Weight | 176.106 g/mol | nist.gov |
| CAS Registry Number | 16664-33-8 | nist.gov |
| Common Synonyms | Dodecahydro-9-boraphenalene, Zentrobor I | nist.gov |
| Boiling Point (cis,trans/cis,cis mixture) | 113–114°C (at 9.5 mm Hg) | orgsyn.org |
Table 2: Synthesis and Isomerization of this compound You can sort the table by clicking on the headers.
| Reaction Condition | Major Product(s) | Yield | Reference |
|---|---|---|---|
| Hydroboration of 1,5,9-cyclododecatriene (B1592173) followed by thermal treatment at 160°C for 6 h | Mixture of cis,trans-perhydro-9b-boraphenalene and a constitutional isomer | 83% | researchgate.net |
| Hydroboration of 1,5,9-cyclododecatriene followed by thermal treatment at 200°C for 6 h | 92:8 mixture of cis,trans- and all-cis-perhydro-9b-boraphenalene | Not specified | researchgate.net |
| Hydroisomerization of isomers at 220°C with triethylamine (B128534) and H₂ (140 atm) | Equilibrium mixture of 88% all-cis and 12% cis,trans isomers | Not specified | researchgate.net |
| Carbonylation-oxidation of cis,trans-perhydro-9b-boraphenalene | cis,cis,trans-perhydrophenalen-9-ol | 75% | electronicsandbooks.com |
| Carbonylation-oxidation of cis,cis-perhydro-9b-boraphenalene | cis,cis,cis-perhydrophenalen-9-ol | Not specified | electronicsandbooks.com |
Structure
2D Structure
Properties
CAS No. |
16664-33-8 |
|---|---|
Molecular Formula |
C12H21B |
Molecular Weight |
176.11 g/mol |
IUPAC Name |
13-boratricyclo[7.3.1.05,13]tridecane |
InChI |
InChI=1S/C12H21B/c1-4-10-6-2-8-12-9-3-7-11(5-1)13(10)12/h10-12H,1-9H2 |
InChI Key |
SKOKKTJRHJQZHK-UHFFFAOYSA-N |
SMILES |
B12C3CCCC1CCCC2CCC3 |
Canonical SMILES |
B12C3CCCC1CCCC2CCC3 |
Origin of Product |
United States |
Synthetic Methodologies for Perhydro 9b Boraphenalene
Direct Synthesis Approaches via Hydroboration
The most common and direct method for synthesizing perhydro-9b-boraphenalene involves the hydroboration of cyclododecatrienes. This process, which involves the addition of a boron-hydrogen bond across a carbon-carbon double bond, leads to the formation of the characteristic fused ring system.
Hydroboration of Cyclic Trienes: Reactions of Cyclododecatrienes with Borane (B79455) Reagents
The hydroboration of trans,trans,trans-1,5,9-cyclododecatriene (B7800021) is a foundational method for the synthesis of this compound. orgsyn.orglookchem.com This reaction typically proceeds through the formation of a complex mixture of isomeric organoboranes, which can then be thermally isomerized to the desired this compound structure. orgsyn.orgresearchgate.net The initial hydroboration product distribution is influenced by the specific borane reagent used and the reaction conditions. researchgate.net
Influence of Borane Sources on Reaction Outcomes and Isomer Distributions
The choice of the borane source significantly impacts the yield and isomeric distribution of the resulting this compound. Commonly employed borane reagents include borane-tetrahydrofuran (B86392) (BH3-THF) complexes and triethylamine-borane. researchgate.netthieme-connect.de
While both borane in THF and triethylamine-borane can yield comparable results after thermal treatment in the hydroboration of some cyclic trienes, the use of triethylamine-borane has been shown to lead to higher yields of other related cyclic organoboranes in certain cases. researchgate.net For the synthesis of this compound from cyclododeca-(1E,5E,9E)-triene, a procedure utilizing triethylamine-borane followed by thermal treatment has been well-established. thieme-connect.de
Table 1: Comparison of Borane Sources in Hydroboration
| Borane Source | Characteristics | Impact on this compound Synthesis |
| Borane-Tetrahydrofuran (BH3-THF) | Commercially available solution, but with a limited shelf life compared to BMS. wikipedia.org | Effective for hydroboration, but the initial product is a mixture of isomers requiring thermal treatment. orgsyn.orgresearchgate.net |
| Triethylamine-borane | A stable complex that can be used for hydroboration. | Can provide improved yields in certain cyclic hydroborations and is used in established procedures for this compound synthesis. researchgate.netthieme-connect.de |
| Borane Dimethylsulfide (BMS) | A stable and highly concentrated source of borane. wikipedia.org | Equivalent to BH3-THF in terms of synthetic outcomes for hydroboration. wikipedia.org |
Thermal Isomerization as a Key Step for Stereoisomer Control and Yield Enhancement
Thermal treatment of the initial mixture of organoboranes obtained from the hydroboration of cyclododecatrienes is a critical step for obtaining the desired this compound isomers in high yield. orgsyn.orgresearchgate.net Heating the crude product is essential to isomerize various constitutional isomers into the this compound framework. orgsyn.org
Specifically, thermal treatment at 160°C for 6 hours of the hydroboration product of trans,trans,trans-1,5,9-cyclododecatriene produces a mixture containing mainly cis,trans-perhydro-9b-boraphenalene and a constitutional isomer. lookchem.comresearchgate.net However, elevating the temperature to 200°C for 6 hours leads to a 92:8 mixture of the cis,trans and the all-cis isomers, free from the constitutional isomer. lookchem.comresearchgate.net Further hydroisomerization of either the cis,trans or all-cis isomer at 220°C in the presence of triethylamine (B128534) under hydrogen pressure can shift the equilibrium to an 88:12 mixture favoring the all-cis isomer. researchgate.net It is important to note that the original stereochemical assignments for these isomers were later corrected. orgsyn.orgresearchgate.net
Table 2: Effect of Thermal Treatment on this compound Isomer Distribution
| Treatment Condition | Isomer Distribution | Yield |
| 160°C for 6 hours | Mixture of cis,trans-perhydro-9b-boraphenalene and a constitutional isomer. lookchem.comresearchgate.net | 83% |
| 200°C for 6 hours | 92:8 mixture of cis,trans- and all-cis-perhydro-9b-boraphenalene. lookchem.comresearchgate.net | Not specified |
| 220°C with triethylamine and H2 | 12:88 mixture of cis,trans- and all-cis-perhydro-9b-boraphenalene (equilibrium). researchgate.net | Not specified |
Advanced Synthetic Strategies and Diversification
Beyond direct hydroboration, more advanced synthetic methodologies have been developed to construct the 9b-boraphenalene skeleton and to access a broader range of polycyclic organoborane frameworks.
Tandem Borylative Cyclization for the Construction of Fused 9b-Boraphenalene Skeletons
Tandem reactions involving borylative cyclization represent a powerful strategy for constructing complex molecular architectures. While specific examples detailing the synthesis of this compound via this exact tandem process are not prevalent in the provided search results, the concept is demonstrated in the synthesis of other boron-doped polycyclic aromatic hydrocarbons. nih.govresearchgate.net This approach often involves an initial borylative cyclization followed by other transformations, such as electrophilic C-H borylation, to build the fused ring system. nih.govresearchgate.net
One-Pot and One-Shot Borylation Reactions for Polycyclic Organoborane Frameworks
One-pot and one-shot borylation reactions offer an efficient means to synthesize complex boron-containing molecules from simpler precursors. nih.govresearchgate.netacs.org These methods often involve a cascade of reactions, such as hydroboration, electrophilic borylation, and dehydrogenation, to construct the final polycyclic framework in a single reaction vessel. acs.org For instance, a one-pot method for synthesizing boron-doped polycyclic aromatic hydrocarbons has been developed that proceeds through a borylative cyclization followed by an unprecedented 1,4-boron migration and an electrophilic C-H borylation. nih.govresearchgate.net While not directly applied to this compound in the provided literature, these advanced one-pot strategies highlight the potential for developing more streamlined syntheses of complex organoboranes.
Iridium-Catalyzed C-H Borylation as a Tool for Molecular Diversification in Organoborane Synthesis
Iridium-catalyzed C-H borylation has emerged as a pivotal synthetic tool in recent decades for the formation of organoboron compounds, which are highly versatile building blocks in organic chemistry. rsc.org This method allows for the direct conversion of ubiquitous C-H bonds into valuable C-B bonds, offering a streamlined approach to complex molecules from simpler starting materials. rsc.orgrsc.org While direct C-H borylation of this compound itself is not the focus of reported methodologies, the technique is fundamental to the diversification of organoboranes that can serve as precursors to such intricate polycyclic systems.
The power of this methodology lies in its ability to functionalize otherwise unreactive C-H bonds with high efficiency and under mild conditions. umich.edu The most common catalyst system, known as the Ishiyama–Miyaura–Hartwig (IMH) protocol, typically employs an iridium(I) precatalyst with a bipyridine or phenanthroline-based ligand. rsc.org This system has demonstrated remarkable tolerance for a wide array of functional groups, making it suitable for the late-stage functionalization of complex molecules. rsc.orgumich.edu
The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric factors, with the borylation preferentially occurring at the least hindered positions. umich.edu This characteristic provides a predictable way to introduce boron moieties into organic scaffolds. For aromatic systems, this often complements the regiochemical outcomes of traditional electrophilic aromatic substitution. sioc-journal.cn In the context of creating precursors for polycyclic organoboranes, this method can be used to install boron atoms at specific locations on a carbocyclic or heterocyclic framework, which can then be elaborated through subsequent chemical transformations.
Recent advancements have also focused on directing the borylation to specific C-H bonds, including meta and para positions of substituted arenes, further expanding the synthetic utility of this reaction. sioc-journal.cn The ability to generate a diverse library of organoboron compounds through iridium-catalyzed C-H borylation provides a robust platform for the synthesis of novel and complex organoborane structures, including those that could be precursors to saturated polycyclic systems like this compound.
| Catalyst System Component | Common Examples | Role in Reaction |
| Iridium Precatalyst | [Ir(cod)Cl]₂, Ir(acac)(cod) | Source of the active iridium catalyst |
| Ligand | 4,4'-di-tert-butylbipyridine (dtbpy), 3,4,7,8-tetramethyl-1,10-phenanthroline (B155280) (tmphen) | Stabilizes the iridium center and influences reactivity and selectivity |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂), Pinacolborane (HBpin) | Provides the boryl group for the C-H functionalization |
| Solvent | Tetrahydrofuran (THF), Cyclohexane, Heptane | Reaction medium |
Interconversion and Synthesis from Related Polycyclic Organoborane Precursors
A primary route for the synthesis of this compound involves the hydroboration of trans,trans,trans-1,5,9-cyclododecatriene, followed by thermal treatment. researchgate.net This process leads to the formation of a mixture of isomers of this compound. Specifically, treatment at 160°C yields a mixture of cis,trans-perhydro-9b-boraphenalene and a constitutional isomer. researchgate.net Further heating at 200°C results in a mixture predominantly composed of the cis,trans and the all-cis isomers. researchgate.net
A key reaction of this compound is its conversion to perhydro-9b-phenalenol (B1144270) through carbonylation. clockss.orgsuperstarsofscience.comacademictree.org This transformation is a powerful method for the synthesis of polycyclic alcohols from polycyclic organoboranes. clockss.orgsuperstarsofscience.com The carbonylation reaction proceeds by treating the organoborane with carbon monoxide, which inserts into the boron-carbon bonds. Subsequent oxidation of the intermediate delivers the corresponding alcohol. This method has been instrumental in the synthesis of various polycyclic derivatives. clockss.orgsuperstarsofscience.com
The stereochemistry of the resulting alcohol is dependent on the reaction conditions and the structure of the organoborane precursor. For instance, the carbonylation of this compound can lead to the formation of different isomers of perhydro-9b-phenalenol.
| Precursor | Reagents and Conditions | Product(s) | Yield | Reference |
| trans,trans,trans-1,5,9-cyclododecatriene | 1. Hydroboration 2. Thermal treatment at 160°C | cis,trans-perhydro-9b-boraphenalene and constitutional isomer | 83% | researchgate.net |
| trans,trans,trans-1,5,9-cyclododecatriene | 1. Hydroboration 2. Thermal treatment at 200°C | 92:8 mixture of cis,trans- and all-cis-perhydro-9b-boraphenalene | Not Specified | researchgate.net |
| This compound | 1. Carbon monoxide 2. Oxidation | Perhydro-9b-phenalenol | Not Specified | clockss.orgsuperstarsofscience.com |
Stereochemical Aspects of Perhydro 9b Boraphenalene Synthesis and Reactivity
Elucidation of Stereoisomerism and Configuration
The journey to fully understand the stereochemistry of perhydro-9b-boraphenalene has been marked by initial misinterpretations followed by definitive corrections through modern analytical methods.
Identification and Characterization of cis,trans- and all-cis-Perhydro-9b-boraphenalene Isomers
Two principal stereoisomers of this compound have been synthesized and characterized: the cis,trans-isomer and the all-cis-isomer. The initial preparation of these isomers was a significant step in exploring the chemistry of this strained, bicyclic organoborane. The cis,trans-isomer is typically the kinetic product of the hydroboration of 1,5,9-cyclododecatriene (B1592173), while the all-cis-isomer can be obtained through thermal isomerization of the cis,trans-isomer. researchgate.net The characterization of these isomers relies heavily on spectroscopic techniques, particularly nuclear magnetic resonance (NMR) spectroscopy.
Reversal of Original Stereochemical Assignments through Advanced Crystallographic and Spectroscopic Analysis
In a notable turn in the study of this compound, the original stereochemical assignments for the cis,trans- and all-cis-isomers were later proven to be incorrect and were subsequently reversed. researchgate.net This correction was made possible through more sophisticated spectroscopic analysis, particularly the ¹H NMR spectrum of the pyridine (B92270) complex of the isomers. researchgate.net The complexation with pyridine induces significant changes in the chemical shifts of the protons adjacent to the boron atom, allowing for a more definitive assignment of the relative stereochemistry of the hydrogen atoms at the bridgehead positions. This re-evaluation highlights the challenges in assigning the stereochemistry of complex polycyclic molecules and underscores the power of advanced analytical techniques in providing unambiguous structural elucidation.
Table 1: Representative ¹H NMR Data for Stereochemical Assignment of this compound Isomers Note: The following data is representative and intended to illustrate the types of spectroscopic differences observed.
| Isomer Configuration | Key Proton Signals | Representative Chemical Shift (δ) | Rationale for Assignment |
| all-cis | Bridgehead Protons (adjacent to Boron) | Broader, more complex multiplet | Due to the constrained cis-fusion of the rings, these protons exist in a more shielded and magnetically similar environment. |
| cis,trans | Bridgehead Protons (adjacent to Boron) | More resolved, distinct multiplets | The trans-fusion in one of the rings leads to greater conformational flexibility and a less symmetric structure, resulting in more distinct magnetic environments for the bridgehead protons. |
Stereocontrol in Hydroboration Reactions Leading to this compound
The synthesis of specific stereoisomers of this compound is intricately linked to the principles of stereocontrol in hydroboration reactions. The mechanism of hydroboration and the choice of reagents are paramount in dictating the stereochemical outcome.
Concerted Syn Addition Mechanism in Hydroboration-Oxidation Processes
Hydroboration reactions proceed through a concerted, four-center transition state where the boron and hydrogen atoms add to the same face of the double bond in a syn-addition. This mechanism is fundamental to the stereospecificity of the reaction. In the context of forming this compound from a cyclic triene, this concerted syn-addition dictates the initial relative stereochemistry of the newly formed C-H and C-B bonds at each hydroborated double bond. The subsequent oxidation step, if performed, proceeds with retention of configuration, meaning the hydroxyl group replaces the boron atom in the exact same stereochemical position.
Reagent-Controlled Asymmetric Hydroboration using Chiral Organoborane Reagents
To achieve enantioselective synthesis, where one enantiomer of a chiral molecule is preferentially formed, asymmetric hydroborating agents are employed. This approach is a classic example of reagent-controlled stereoselection. By using a borane (B79455) reagent that is itself chiral, it is possible to influence the stereochemical course of the hydroboration of a prochiral alkene, leading to the formation of an optically active product. The chiral reagent creates a diastereomeric transition state with the substrate, and the difference in the activation energies for the formation of the two diastereomeric products leads to the preferential formation of one enantiomer.
Utilization of Diisopinocampheylborane (B13816774) (Ipc₂BH) and Monoisopinocampheylborane (IpcBH₂) for Diastereoselective and Enantioselective Synthesis
Among the most effective and widely used chiral hydroborating agents are diisopinocampheylborane (Ipc₂BH) and monoisopinocampheylborane (IpcBH₂). These reagents are derived from the naturally occurring chiral terpene, α-pinene.
Diisopinocampheylborane (Ipc₂BH): This bulky dialkylborane is highly effective for the asymmetric hydroboration of cis-alkenes, exhibiting excellent enantioselectivity. The steric bulk of the two isopinocampheyl groups creates a highly constrained environment in the transition state, forcing the alkene to approach from a specific direction to minimize steric hindrance.
Monoisopinocampheylborane (IpcBH₂): This reagent is generally used for the asymmetric hydroboration of trans-alkenes and trisubstituted alkenes. Being less sterically hindered than Ipc₂BH, it can more readily react with more substituted double bonds while still providing a high degree of enantioselectivity.
The choice between Ipc₂BH and IpcBH₂ allows for the targeted synthesis of specific enantiomers from a variety of alkene substrates, showcasing the power of reagent-controlled stereoselection in modern organic synthesis.
Table 2: Chiral Organoborane Reagents for Stereocontrolled Synthesis
| Chiral Reagent | Abbreviation | Typical Substrate | Stereochemical Control |
| Diisopinocampheylborane | Ipc₂BH | cis-Alkenes | High enantioselectivity |
| Monoisopinocampheylborane | IpcBH₂ | trans-Alkenes, Trisubstituted Alkenes | High enantioselectivity |
Stereoselective Transformations of this compound Derivatives
The rigid, tricyclic structure of the this compound system provides a unique stereochemical environment that has been exploited for highly selective transformations. This section details the stereochemical outcomes in the reduction of ketones using a hydride derivative and in the carbonylation and cyanoborate reactions of the parent organoborane.
Diastereoselective Reduction of Cyclic and Bicyclic Ketones with Lithium Perhydro-9b-boraphenalylhydride
Lithium perhydro-9b-boraphenalylhydride has proven to be a highly effective and stereoselective reducing agent for cyclic and bicyclic ketones. The steric bulk and conformational rigidity of this hydride reagent allow for a pronounced differentiation between the two faces of the carbonyl group, leading to exceptionally high diastereoselectivity in the formation of the corresponding alcohols.
The reduction of a series of cyclic ketones demonstrates the remarkable selectivity of this reagent. For instance, the reduction of 2-methylcyclohexanone (B44802) with lithium perhydro-9b-boraphenalylhydride yields cis-2-methylcyclohexanol (B1584281) with 98% stereochemical purity. Similarly, 3-methylcyclohexanone (B152366) is reduced to cis-3-methylcyclohexanol (B1605476) with 94% purity, and 4-methylcyclohexanone (B47639) produces trans-4-methylcyclohexanol with 98% purity. This high degree of stereoselectivity is maintained even with more sterically hindered ketones. For example, the reduction of norcamphor, a bicyclic ketone, results in the formation of endo-norborneol (B8440766) with a purity of 99.5%.
The exceptional stereoselectivity of lithium perhydro-9b-boraphenalylhydride is attributed to the effective steric shielding of one face of the ketone by the bulky tricyclic borohydride, forcing the hydride transfer to occur predominantly from the less hindered direction. This leads to a predictable and highly controlled formation of one diastereomer over the other.
| Ketone | Major Alcohol Product | Stereochemical Purity (%) |
|---|---|---|
| 2-Methylcyclohexanone | cis-2-Methylcyclohexanol | 98 |
| 3-Methylcyclohexanone | cis-3-Methylcyclohexanol | 94 |
| 4-Methylcyclohexanone | trans-4-Methylcyclohexanol | 98 |
| Norcamphor | endo-Norborneol | 99.5 |
Stereochemical Outcomes of Carbonylation and Cyanoborate Reactions
The stereochemical integrity of the carbon-boron bond in this compound is a key feature in its functionalization reactions, such as carbonylation and the cyanoborate process. These reactions allow for the formation of new carbon-carbon bonds with a high degree of stereochemical control.
The carbonylation of organoboranes, a process that involves the reaction of the borane with carbon monoxide followed by oxidation, is a powerful method for the synthesis of alcohols and ketones. In the case of this compound, the migration of the alkyl group from the boron atom to the carbon of the carbonyl group proceeds with complete retention of configuration at the migrating carbon center. This ensures that the stereochemistry established in the synthesis of the this compound framework is faithfully transferred to the final product.
The cyanoborate process, which involves the reaction of a trialkylborane with a cyanide ion to form a cyanoborate salt, followed by reaction with an electrophile such as trifluoroacetic anhydride, also exhibits a high degree of stereocontrol. The key step in this process is the migration of the alkyl groups from the boron to the adjacent carbon of the cyanide group. It has been established that all three possible migrations from the boron to the carbon in the cyanoborate process occur with retention of the configuration of the migrating group. rsc.org This stereospecificity is crucial for the synthesis of complex molecules where the precise arrangement of substituents is essential. The order of migration for different alkyl groups is generally primary > secondary > tertiary for each of the migration steps. rsc.org
| Transformation | Stereochemical Outcome |
|---|---|
| Carbonylation | Retention of configuration at the migrating carbon |
| Cyanoborate Reaction | Retention of configuration for all three migrating alkyl groups |
Reactivity and Transformations of Perhydro 9b Boraphenalene
Carbonylation Reactions and Subsequent Functionalization
The reaction of organoboranes with carbon monoxide is a powerful method for forming carbon-carbon bonds. In the case of perhydro-9b-boraphenalene, this reaction provides a pathway to intricate polycyclic carbon skeletons.
Mechanistic Studies and Product Scope of Carbonylation to Perhydro-9b-phenalenol (B1144270)
The carbonylation of this compound is a foundational process for creating the corresponding polycyclic alcohol, perhydro-9b-phenalenol. acs.org The reaction mechanism involves the initial coordination of carbon monoxide to the Lewis acidic boron center of the borane (B79455). This is followed by a migratory insertion of one of the boron-carbon bonds onto the carbon atom of the carbon monoxide. Computational studies on simpler trialkylboranes suggest that the migration of the first alkyl group to the carbon atom of CO is a key step. Subsequent intramolecular rearrangements and a final oxidation step, typically with hydrogen peroxide, yield the tertiary alcohol.
General Synthesis of Polycyclic Derivatives via Carbonylation
The carbonylation of this compound serves as a gateway to a broader class of polycyclic derivatives. acs.org This synthetic strategy is not limited to the formation of just perhydro-9b-phenalenol but represents a more general method for creating complex, fused ring systems. acs.orgrsc.org By modifying the starting borane or the reaction conditions, a variety of related structures can be accessed. This methodology is particularly valuable for synthesizing steroid-like molecules and other complex natural product skeletons. rsc.org The ability to form multiple carbon-carbon bonds in a controlled manner highlights the synthetic power of borane carbonylation chemistry. rsc.org
Reactions Involving Boron-Heteroatom Bond Formation
Beyond carbon-carbon bond formation, this compound engages in reactions that form bonds between boron and heteroatoms like nitrogen, leading to the synthesis of novel heterocyclic compounds.
Formation and Characterization of Metal Amides of Polycyclic Boranes (e.g., Sodium Amides)
This compound can react with strong bases, such as sodium amide, to form metal amide derivatives. In this reaction, the amide anion acts as a nucleophile, attacking the electron-deficient boron atom. This results in the formation of a stable borate (B1201080) complex where a boron-nitrogen bond is established. The characterization of these products confirms the creation of a new B-N bond within the polycyclic framework. Such reactions are fundamental in the synthesis of more complex nitrogen-containing borane structures.
Conversion to Nitrogen-Containing Heterocycles, exemplified by Perhydro-9b-azaphenalene Synthesis
A significant transformation of this compound is its conversion into nitrogen-containing heterocycles. A prime example is the synthesis of perhydro-9b-azaphenalene. This synthesis involves the reaction of the borane with a nitrogen source, which ultimately replaces the boron atom with a nitrogen atom, thus creating the aza-analogue of the original phenalene (B1197917) system. This type of transformation is crucial for developing diverse heterocyclic structures, which are prevalent in pharmaceuticals and other biologically active molecules. rsc.org The ability to interchange a boron atom for a nitrogen atom opens up a wide array of synthetic possibilities for creating novel molecular architectures.
Reactivity with Nitrogen-Bases and Hydrogen-Acidic Substances
As a Lewis acid, this compound readily reacts with nitrogen-containing Lewis bases (such as amines and pyridines) to form stable adducts. rsc.orgresearchgate.net The lone pair of electrons on the nitrogen atom coordinates to the vacant p-orbital of the boron atom, forming a dative covalent bond.
The compound also exhibits reactivity towards substances with acidic hydrogens, such as alcohols and water. These reactions can lead to the cleavage of the boron-carbon bonds and the formation of boric acid esters or boronic acids, depending on the stoichiometry and reaction conditions. This reactivity underscores the importance of handling organoboranes under anhydrous conditions to prevent unwanted side reactions.
Divergent Reactivity in Cyanoborate and Carbonylation Processes
The reactivity of this compound, a tricyclic organoborane, demonstrates divergent pathways when subjected to cyanoborate and carbonylation conditions. These processes, while both involving the migration of the compound's framework from boron to an adjacent carbon, yield structurally distinct products.
In contrast, the cyanoborate process represents a different synthetic route for trialkylboranes. While specific studies on this compound with cyanide are not detailed in readily available literature, the general mechanism for trialkylboranes is well-established. This process involves the reaction of the organoborane with a cyanide salt, such as sodium or potassium cyanide, to form a tetracoordinated cyanoborate "ate" complex. The presence of an acylating agent, like trifluoroacetic anhydride, induces the migration of two of the alkyl groups from boron to the cyanide carbon. Subsequent oxidation then yields a ketone. This pathway's divergence from carbonylation is significant; it allows for the synthesis of cyclic ketones from the organoborane precursor. The choice between carbonylation and the cyanoborate process thus allows for controlled access to either polycyclic tertiary alcohols or ketones from the same starting borane.
Lewis Acidity and Coordination Chemistry
The chemical behavior of this compound is fundamentally governed by the Lewis acidic nature of its central boron atom. This acidity dictates its interaction with Lewis bases and is the cornerstone of its reaction mechanisms.
Formation of Tetracoordinated Organoborate Anions ("Ate" Complexes) and their Reactivity
As a trialkylborane, this compound is a potent electrophile and Lewis acid due to the vacant p-orbital on its trigonal planar boron atom. fiveable.memdpi.com It readily reacts with nucleophiles (Lewis bases) to form a tetracoordinated organoborate anion, commonly referred to as an "ate" complex. libretexts.orglibretexts.org In this complex, the boron atom achieves a stable electron octet and carries a formal negative charge.
The formation of these "ate" complexes is a critical preliminary step in many of the compound's most important reactions. For instance, in the cyanoborate process, the initial attack by the cyanide ion on the boron center generates the cyanoborate "ate" complex. This coordination increases the electron density at the boron center, which in turn facilitates the subsequent migration of the alkyl framework to the adjacent carbon atom. Similarly, during the oxidation step of both carbonylation and hydroboration-oxidation reactions, the hydroperoxide anion attacks the Lewis acidic boron to form a borate intermediate, which then rearranges to form the B-O-C linkage. quora.comwikipedia.orgstackexchange.com
Role of Lewis Acidity in Reaction Mechanisms and the Formation of Lewis Acid-Base Adducts
The Lewis acidity of this compound is the driving force for its ability to form stable adducts with a wide variety of Lewis bases. mdpi.com Neutral ligands with available lone pairs, such as amines, phosphines, and ethers, can coordinate to the boron center. The formation of these Lewis acid-base adducts is a fundamental property that can be used to modify the reactivity of the borane. uni-konstanz.denih.govrsc.orgrsc.org
Mechanistic Investigations of 1,2-Migration in Organoborane Rearrangements
A key mechanistic feature in the reactivity of this compound is the 1,2-migration of its carbon framework from the boron atom to an adjacent atom, typically carbon. This rearrangement is central to the carbonylation and cyanoborate processes. wikipedia.orgic.ac.uk
The process is initiated by the formation of a tetracoordinated "ate" complex, as described previously. For example, after carbon monoxide coordinates to the boron atom, one of the C-B bonds that constitute the perhydro-phenalene framework migrates to the electrophilic carbonyl carbon. This step is energetically favorable because the migrating group moves with its pair of electrons to an electron-deficient center, while the negative charge on the boron atom is neutralized.
In the carbonylation reaction, this 1,2-migration occurs sequentially for all three C-B linkages, resulting in the transfer of the entire tricyclic cage to the carbon atom, ultimately leading to the formation of perhydro-9b-phenalenol after an oxidative workup. acs.orgacs.org Each migration step involves a transition state where the migrating carbon is partially bonded to both the boron and the target carbon atom. The stereochemistry of the migrating group is retained throughout this process. This intramolecular rearrangement is a hallmark of organoborane chemistry and provides a reliable method for constructing complex carbon skeletons. khanacademy.org
Redox Chemistry of Related Boraphenalene Systems
While this compound is a saturated, alicyclic compound, the broader class of boraphenalene systems, particularly those with aromatic frameworks, exhibits rich redox chemistry.
Electrochemical Generation and Isolation of Cationic, Anionic, and Radical Redox Forms (e.g., 1-Boraphenalenyl system)
Recent research into π-extended 9b-boraphenalenes has revealed their capacity to undergo reversible redox processes. researchgate.netnih.gov These compounds, where the boron atom is part of a larger polycyclic aromatic hydrocarbon skeleton, show significant electron-accepting characteristics.
Cyclic voltammetry studies on these extended 9b-boraphenalene systems have demonstrated a two-step reversible reduction process. nih.gov This indicates the formation of stable radical anion and dianion species. This redox behavior is associated with the interconversion of the boraphenalene core between Hückel aromaticity and antiaromaticity upon electron uptake. nih.gov The stability of these reduced forms highlights the ability of the boron-containing aromatic system to delocalize additional electron density. While cationic and radical forms of the parent 1-boraphenalenyl system have also been generated and isolated through chemical and electrochemical means, the anionic species of the π-extended 9b-boraphenalenes are particularly notable for their stability and reversible formation. researchgate.net
| Compound | First Reduction Potential (E1/2red1) [V vs Fc/Fc+] | Second Reduction Potential (E1/2red2) [V vs Fc/Fc+] |
|---|---|---|
| BP-Phen | -1.78 | -2.19 |
| BP-Fl | -1.57 | -2.02 |
| BP-BnFl | -1.56 | -1.99 |
Reversible Electronic Structure Modifications and Redox-State-Dependent Reactivity Trends
The saturated nature of the this compound skeleton significantly influences its electronic properties. Unlike its unsaturated, π-extended aromatic counterparts which exhibit reversible multi-step redox processes, the electronic modifications in the perhydro system are less dominated by resonance effects. The electronic structure is primarily characterized by the Lewis acidic nature of the tricoordinate boron atom, which possesses a vacant p-orbital.
Reversible modifications to this electronic structure can be achieved through the coordination of Lewis bases to the boron center. This coordination changes the hybridization of the boron atom from sp² to sp³, thereby altering the electronic landscape of the entire molecule. This Lewis acid-base adduct formation can be considered a reversible electronic modification, as the dative bond can be broken, regenerating the original trigonal planar borane.
While detailed studies on the redox-state-dependent reactivity of this compound are not extensively documented in readily available literature, the general principles of borane chemistry suggest that the electron-deficient nature of the boron center would make it susceptible to reduction. However, the stability of the perhydro-boraphenalene framework would likely influence the reversibility and subsequent reactivity of any reduced species.
Boron-Centered Reactivity and Substitution Chemistry on the Boraphenalene Skeleton
The core of this compound's reactivity lies at the boron center. As a Lewis acid, it readily reacts with a variety of Lewis bases to form stable adducts. This fundamental reactivity is a hallmark of tricoordinate boranes.
Substitution chemistry on the this compound skeleton has been explored, primarily focusing on the boron atom. The parent compound can be synthesized, and its subsequent reactions provide insight into its chemical behavior. For instance, this compound can form adducts with amines and other donors.
A key aspect of its substitution chemistry involves the cleavage of the B-H bond in precursor molecules or the displacement of groups attached to the boron atom. While specific examples of substitution reactions on the fully formed this compound are detailed in specialized literature, the general reactivity patterns of alkylboranes can provide some context. These reactions typically involve nucleophilic attack at the boron center, leading to the displacement of a leaving group.
The stability of the polycyclic cage structure of this compound imparts a degree of thermal stability to the molecule. However, the boron-carbon bonds can be susceptible to cleavage under harsh conditions. The specific pathways for substitution and the nature of the products formed are highly dependent on the reagents and reaction conditions employed.
| Reactant | Product | Reaction Type |
| Lewis Bases (e.g., amines) | Lewis acid-base adduct | Adduct Formation |
| Nucleophiles | Substituted boraphenalene | Nucleophilic Substitution |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
NMR spectroscopy is a cornerstone technique for the structural analysis of perhydro-9b-boraphenalene in solution. The application of various NMR methods provides deep insights into the molecular framework and dynamic processes.
The presence of the boron atom allows for the use of ¹¹B NMR, which is highly sensitive to the electronic environment and coordination number of boron. For this compound, a trialkylborane, the ¹¹B NMR spectrum provides key diagnostic signals. For instance, an ¹¹B NMR chemical shift has been reported at δ 91.14 ppm in CDCl₃ and at δ 84 ppm in THF. google.comthieme-connect.de
Detailed structural studies have been performed using a suite of multinuclear NMR techniques, including ¹¹B, ¹³C, ¹⁵N, and ²³Na NMR, particularly in the investigation of the sodium amides of two isomeric forms of this compound. researchgate.netresearchgate.net This comprehensive approach was instrumental in re-evaluating and ultimately reversing the original, incorrect structural assignments of the isomers. researchgate.netresearchgate.net
¹³C NMR spectroscopy complements the boron and proton data by providing information about the carbon skeleton of the molecule. researchgate.netresearchgate.net
Table 1: Selected NMR Spectroscopic Data for this compound and Derivatives
| Nucleus | Chemical Shift (δ) | Solvent/Conditions | Notes | Source |
| ¹H | 0.7–2.2 ppm | CDCl₃ | Broad multiplet for a mixture of cis,trans- and cis,cis-isomers. | orgsyn.org |
| ¹H | 1.0–1.9 ppm | CDCl₃ | Multiplet, 21H for a derivative. | orgsyn.orgorgsyn.org |
| ¹¹B | 91.14 ppm | CDCl₃ | Singlet. | google.com |
| ¹¹B | 84 ppm | THF | thieme-connect.de | |
| ¹³C | 21.9 ppm | CDCl₃ | Broad signal, CH₂-B group. | google.com |
| ¹³C | 25.6 ppm | CDCl₃ | Singlet, CH₂ group. | google.com |
| ¹³C | 26.3 ppm | CDCl₃ | Singlet, CH₂ group. | google.com |
| ¹³C | 27.4 ppm | CDCl₃ | Broad signal, CH₂-B group. | google.com |
| ¹³C | 28.4 ppm | CDCl₃ | Singlet, CH₂ group. | google.com |
Proton (¹H) NMR spectroscopy has been fundamental in establishing the stereochemistry of the different isomers of this compound. researchgate.net The initial structural assignments for the all-cis and cis,trans isomers were later proven to be incorrect and were reversed based on thorough ¹H NMR analysis. researchgate.netresearchgate.net This critical re-evaluation was performed by examining not only the free boranes but also their corresponding pyridine (B92270) adducts, which helped to resolve spectral complexities and provide clearer stereochemical insights. researchgate.netresearchgate.net The ¹H NMR spectrum for a mixture of the isomers typically shows a complex multiplet in the range of δ 0.7–2.2 ppm. orgsyn.org
The study of dynamic processes such as borarotation and anomeric equilibria is a significant area of research in the chemistry of borylated heterocycles. researchgate.net These phenomena are particularly relevant in the context of boron's interaction with chiral molecules like monosaccharides. Detailed NMR analysis has been used to probe the processes of mutarotation and borarotation in borylated free monosaccharides. researchgate.net While these specific analyses are hallmarks of borylated heterocycle chemistry, the direct application to this compound itself is less documented in favor of studies on its synthesis and fundamental structure.
X-ray Crystallography for Definitive Structural Elucidation
While NMR provides invaluable data for solutions, X-ray crystallography offers unambiguous proof of structure, conformation, and configuration in the solid state.
Single-crystal X-ray diffraction has been the definitive tool for resolving the structural ambiguity of this compound isomers. researchgate.net An X-ray analysis of a crystalline borate (B1201080) derivative unequivocally established a cis-,cis-,trans configuration for the fused six-membered rings. researchgate.net This finding was pivotal as it corrected the original structural assignment that had been based on other data. researchgate.netresearchgate.net The structures of various derivatives, such as cis,cis,trans-2-(perhydro-9'b-phenalyl)-1,3,2-dioxaborole, have also been confirmed by X-ray crystallography. orgsyn.orgorgsyn.org
Table 2: Key X-ray Crystallography Findings for this compound Derivatives
| Compound Type | Key Finding | Significance | Source |
| Isomeric Borate | Revealed a cis-,cis-,trans configuration of the six-membered rings. | Corrected the original, erroneous structural assignment. | researchgate.netresearchgate.net |
| Crystalline Derivatives | The molecular structure was unambiguously confirmed. | Provided definitive proof of the tricyclic framework and stereochemistry. | orgsyn.orgorgsyn.orgtdx.cat |
X-ray crystallography also enables the study of how molecules are arranged in the solid state and the nature of the interactions between them. researchgate.net Studies on metallic derivatives of related compounds have shown that the solid-state structure is influenced by the metal cation. For example, lithium derivatives of similar amide compounds exist as monomers in the crystalline state. In contrast, the corresponding sodium and potassium derivatives form dimers. researchgate.net In these dimeric structures, both intra- and intermolecular π-interactions between the aromatic rings and the metal atoms are observed. researchgate.net
Other Spectroscopic Techniques in Research
Beyond primary characterization methods, a suite of other spectroscopic techniques provides deeper insights into the electronic and vibrational properties of this compound and its analogues. These methods are crucial for understanding the compound's behavior in various states and its potential for use in advanced materials.
UV-Vis Absorption Spectroscopy for Electronic Transitions and π-Conjugated Systems
Ultraviolet-visible (UV-Vis) spectroscopy is a fundamental technique used to study the electronic transitions within molecules. ubbcluj.rouobabylon.edu.iq For boraphenalene derivatives, particularly those with extended π-conjugated systems, UV-Vis spectroscopy provides critical information about their electronic structure. researchgate.net The absorption of UV or visible light promotes electrons from a ground electronic state to a higher energy excited state. ubbcluj.ro The specific wavelengths of light absorbed are characteristic of the molecule's structure, especially the nature of its chromophores (the parts of the molecule that absorb light). uobabylon.edu.iq
In compounds like this compound, the relevant electronic transitions primarily involve π electrons in conjugated systems. uobabylon.edu.iq These are typically π → π* transitions, where an electron from a π bonding orbital is excited to a π* antibonding orbital. The extent of conjugation in the molecule significantly influences the absorption spectrum; as conjugation increases, the energy required for the transition decreases, leading to a shift in the absorption maximum (λmax) to longer wavelengths (a bathochromic or red shift). ethz.ch
Recent research on π-extended 9b-boraphenalene derivatives has demonstrated their distinct absorption profiles. For instance, studies on derivatives such as BP-Phen, BP-Fl, and BP-BnFl in a dichloromethane (B109758) (CH2Cl2) solvent show characteristic absorption bands in the UV-Vis region. researchgate.net These experimental spectra are often supported by Time-Dependent Density Functional Theory (TD-DFT) calculations to assign the observed electronic transitions. researchgate.net The spectra reveal the influence of the fused aromatic rings on the electronic properties of the 9b-boraphenalene core. researchgate.net
| Compound | Solvent | Key Absorption Features | Reference |
| BP-Phen | CH2Cl2 | Characterized by specific UV-Vis absorption bands. | researchgate.net |
| BP-Fl | CH2Cl2 | Shows distinct absorption profile related to its structure. | researchgate.net |
| BP-BnFl | CH2Cl2 | Exhibits unique absorption bands in the visible region. | researchgate.net |
This table presents a summary of UV-Vis absorption data for select π-extended 9b-boraphenalene derivatives.
Photophysical Studies, including Luminescence and Photoconductivity, for Boraphenalene Derivatives
The photophysical properties of boraphenalene derivatives, which describe the molecule's behavior after absorbing light, are of significant interest for applications in optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nankai.edu.cn
Luminescence: Many organoboron compounds, including derivatives of boraphenalene, exhibit strong fluorescence in solution and, notably, in the solid state. nankai.edu.cn A study on novel boron-containing phenalene (B1197917) derivatives showed that by introducing different electron-donating or electron-withdrawing groups, the emission color could be tuned from green to yellow and red. nankai.edu.cn The high fluorescence quantum yields, even in the solid state, are partly attributed to bulky substituents that prevent intermolecular interactions that would otherwise quench the fluorescence. nankai.edu.cn Related compounds, such as 9-borafluorene (B15495326) derivatives, have also been shown to be highly emissive, with quantum yields as high as 73.6% in a neat film, and have been successfully used as light-emitting materials in OLEDs. nih.gov
Photoconductivity: Photoconductivity is the phenomenon where a material becomes more electrically conductive due to the absorption of light. This property is crucial for applications in photodetectors and solar cells. Research into π-extended 9b-boraphenalenes has revealed that these materials can exhibit significant photoconductivity. researchgate.net Specifically, single crystals of a benzo[b]fluorene-fused derivative (BP-BnFl) demonstrated adequate photoconductivity when measured by flash-photolysis time-resolved microwave conductivity. researchgate.net This finding highlights the potential of boraphenalene-based materials in electronic applications where light-to-current conversion is required. researchgate.nettu-dresden.de
| Property | Derivative | Key Finding | Significance | Reference |
| Luminescence | Boron-containing phenalene derivatives | Bright solid-state fluorescence; tunable emission color. | Potential for use in solid-state lighting and displays (OLEDs). | nankai.edu.cn |
| Luminescence | 9-Borafluorene derivatives | High quantum yields (up to 73.6%) in solid state. | Demonstrates the potential of boron heterocycles in efficient OLEDs. | nih.gov |
| Photoconductivity | Benzo[b]fluorene-fused 9b-boraphenalene | Adequate photoconductivity observed in single crystals. | Suitable for applications in optoelectronic devices like photodetectors. | researchgate.net |
This table summarizes key photophysical properties and findings for boraphenalene and related derivatives.
Vibrational Spectroscopy (Raman and Infrared) for Conformational Isomerism and Molecular Fingerprinting
Vibrational spectroscopy, which includes both infrared (IR) and Raman spectroscopy, is a powerful tool for obtaining a "molecular fingerprint" of a compound and for studying its conformational isomers. su.semdpi.com These techniques probe the vibrations of molecular bonds. IR spectroscopy measures the absorption of infrared radiation by vibrating bonds, while Raman spectroscopy measures the inelastic scattering of monochromatic light. mdpi.com The selection rules for the two techniques are different, making them complementary; vibrations that are strong in Raman may be weak or absent in IR, and vice-versa. whiterose.ac.uk
Conformational Isomerism: For a saturated, non-planar molecule like this compound, multiple conformational isomers can exist. Vibrational spectroscopy is highly sensitive to these subtle structural differences. A pertinent example is the conformational analysis of perhydro-3a,6a,9a-triazaphenalene, a related heterocyclic system. researchgate.net Raman spectroscopy, supported by DFT calculations, demonstrated that this compound exists as a mixture of different conformers (ttt/cct) in solution at room temperature. researchgate.net The relative intensities of specific Raman bands can be used to determine the population of each conformer and how this equilibrium shifts with temperature. researchgate.net This approach is directly applicable to studying the conformational landscape of this compound.
| Technique | Application | Information Obtained | Relevance to this compound | Reference |
| Raman Spectroscopy | Conformational Analysis | Detection and quantification of different conformers in equilibrium. | Can be used to identify and study the conformational isomers of the saturated ring system. | researchgate.net |
| Infrared (IR) & Raman | Molecular Fingerprinting | A unique spectral pattern characteristic of the molecule's overall structure. | Confirms the identity and structural integrity of the synthesized compound. | su.senih.gov |
| IR & Raman | Functional Group Analysis | Identification of characteristic bond vibrations (e.g., B-C, C-H). | Provides direct evidence of the molecular composition and bonding. | mdpi.com |
This table outlines the applications of vibrational spectroscopy in the characterization of this compound.
Computational and Theoretical Investigations
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has emerged as a powerful and indispensable tool for investigating the properties of boron-containing polycyclic hydrocarbons like 9b-boraphenalenes. It provides a balance between computational cost and accuracy, enabling detailed exploration of their geometry, electronic characteristics, and reactivity.
Geometry Optimization, Conformational Analysis, and Electronic Structure Prediction
DFT calculations are crucial for predicting the ground-state geometries of molecules. For 9b-boraphenalene derivatives, methods like B3LYP with basis sets such as 6-31G(d) have been successfully employed to optimize molecular structures. researchgate.net These theoretical structures can be compared with experimental data from X-ray crystallography to validate the computational methodology. researchgate.net Such studies confirm the largely planar nature of the fused ring system, a prerequisite for significant π-electron delocalization.
The electronic structure of these compounds is a key area of investigation, as the incorporation of a boron atom significantly alters the properties compared to their all-carbon analogue, phenalene (B1197917). The boron atom, with its vacant p-orbital, acts as an electron acceptor, leading to low-lying Lowest Unoccupied Molecular Orbitals (LUMOs). researchgate.net DFT calculations are used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the LUMO, the difference between which constitutes the HOMO-LUMO gap. This gap is a critical parameter for predicting the electronic and optical properties of a molecule. edu.krd For instance, π-extended 9b-boraphenalenes have been shown through DFT to possess low-lying LUMO levels, consistent with their high electron-accepting capabilities observed experimentally. researchgate.netnih.gov
Table 1: Representative Calculated Electronic Properties of a π-Extended 9b-Boraphenalene Derivative (BP-Phen)
| Parameter | Calculated Value (eV) | Method |
|---|---|---|
| HOMO Energy | -6.19 | B3LYP/6-31G(d) |
| LUMO Energy | -2.82 | B3LYP/6-31G(d) |
| HOMO-LUMO Gap | 3.37 | B3LYP/6-31G(d) |
Data sourced from supporting information of Ikeno et al., J. Am. Chem. Soc. 2024. researchgate.net
Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, coupling constants)
Computational methods are invaluable for predicting spectroscopic data, which aids in the structural elucidation of newly synthesized compounds. For boron-containing molecules, ¹¹B Nuclear Magnetic Resonance (NMR) spectroscopy is a primary characterization technique. DFT, combined with the Gauge-Including Atomic Orbital (GIAO) method, can accurately predict ¹¹B NMR chemical shifts. nih.govacs.org By performing a linear regression analysis between experimentally measured shifts and computationally derived isotropic shielding constants for a set of known boron compounds, a scaling factor can be obtained. acs.orgucl.ac.uk This procedure allows for the highly accurate prediction of ¹¹B chemical shifts for new molecules like 9b-boraphenalenes, with root-mean-square deviations often within 3-4 ppm. acs.org
Predicting NMR spin-spin coupling constants, such as ¹J(B,H), is also achievable through DFT. ruc.dkmdpi.com These calculations are particularly important because experimental measurement can be complicated by the quadrupolar nature of the boron nucleus, which often leads to signal broadening. Theoretical predictions can, therefore, provide crucial data that may be inaccessible or difficult to resolve experimentally.
Mechanistic Pathway Elucidation and Transition State Characterization
DFT is a cornerstone of modern mechanistic chemistry, allowing researchers to map out the potential energy surfaces of chemical reactions. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states. researchgate.net For example, the synthesis of 9b-boraphenalenes has been achieved through a tandem borylative cyclization of dehydrobenzo scispace.comannulenes. researchgate.netnih.gov While a detailed computational study for this specific reaction is not yet published, DFT is the standard method for such investigations. mdpi.comrsc.orgscilit.com
A typical DFT study of a reaction mechanism involves:
Geometry optimization of all relevant species (reactants, intermediates, products, and transition states).
Frequency calculations to confirm the nature of each stationary point (zero imaginary frequencies for minima, one imaginary frequency for a transition state).
Calculation of activation energies (the energy difference between reactants and the transition state) to determine the kinetic feasibility of a proposed pathway.
Intrinsic Reaction Coordinate (IRC) calculations to confirm that a transition state correctly connects the intended reactant and product.
These calculations provide deep insight into reaction feasibility, regioselectivity, and stereoselectivity, guiding the development of new synthetic methods. rsc.org
Aromaticity and Electronic Delocalization Analysis
The concept of aromaticity is central to the chemistry of 9b-boraphenalenes. Unlike simple hydrocarbons, these systems can exhibit tunable electronic properties where their aromatic character can be switched by redox processes.
Evaluation of Aromaticity and Antiaromaticity in Boraphenalene Systems (e.g., Hückel aromaticity, non-Kekulé character)
Hückel's rule is a foundational concept for assessing aromaticity in cyclic, planar, conjugated systems. wikipedia.orglibretexts.org It states that systems with (4n+2) π-electrons are aromatic and exceptionally stable, while those with 4n π-electrons are antiaromatic and destabilized.
The neutral 9b-boraphenalene core contains 12 π-electrons, which follows the 4n rule (for n=3). This suggests that the neutral molecule should exhibit antiaromatic character. However, the system is designed to readily accept electrons due to the electron-deficient boron atom. Recent studies have shown that π-extended 9b-boraphenalenes undergo a reversible two-step reduction. researchgate.netnih.govacs.org This process involves the transformation of the 9b-boraphenalene core from a Hückel antiaromatic state (neutral, 12 π-electrons) to a potentially non-aromatic radical anion (13 π-electrons) and finally to a Hückel aromatic dianion (14 π-electrons, 4n+2 for n=3). researchgate.netacs.org This ability to switch between antiaromatic and aromatic states upon reduction is a key feature of these molecules and makes them interesting for applications in electronic switches and sensors.
Application of Aromaticity Descriptors (e.g., Topological Resonance Energy (TRE), Harmonic Oscillator Model of Aromaticity (HOMA) index, Nucleus-Independent Chemical Shifts (NICS))
To quantify the degree of aromaticity or antiaromaticity, several computational descriptors are employed.
Harmonic Oscillator Model of Aromaticity (HOMA): This geometry-based index evaluates aromaticity based on the degree of bond length equalization in a ring. A HOMA value of 1 represents a fully aromatic system (like benzene), while a value of 0 corresponds to a non-aromatic system with distinct single and double bonds. researchgate.net Negative values are indicative of antiaromaticity. For 9b-boraphenalene systems, one would expect the HOMA index to be negative for the neutral state and approach 1 for the dianionic state, providing a quantitative measure of the redox-induced aromaticity switch.
Nucleus-Independent Chemical Shifts (NICS): This magnetic criterion is one of the most popular methods for evaluating aromaticity. github.io It involves calculating the absolute magnetic shielding at a specific point in space, typically the center of a ring (NICS(0)) or slightly above it (NICS(1)). Aromatic systems sustain a diatropic ring current in a magnetic field, resulting in strong shielding (a negative NICS value). Conversely, antiaromatic systems sustain a paratropic ring current, leading to deshielding (a positive NICS value). The out-of-plane component, NICS(1)zz, is often considered a more reliable indicator of π-electron aromaticity. researchgate.net Calculations on π-extended 9b-boraphenalenes have shown large positive NICS(1)zz values for the central ring in the neutral state, confirming its antiaromatic character. Upon reduction to the dianion, these values are expected to become strongly negative, indicating a clear switch to an aromatic state. researchgate.net
Table 2: Calculated NICS(1)zz Values for a π-Extended 9b-Boraphenalene (BP-Phen) System
| Ring | NICS(1)zz (ppm) in Neutral State | Aromatic Character |
|---|---|---|
| Central Boron-containing Ring (A) | +26.1 | Antiaromatic |
| Peripheral Benzene Ring (B) | -6.4 | Aromatic |
Data represents calculated values for the central and one of the peripheral rings of the BP-Phen molecule, illustrating local aromaticity and antiaromaticity within the same structure. Sourced from supporting information of Ikeno et al., J. Am. Chem. Soc. 2024. researchgate.net
Topological Resonance Energy (TRE): TRE is an energetic descriptor based on graph theory and Hückel molecular orbital theory. It quantifies the additional stabilization a cyclic conjugated molecule has compared to a hypothetical, non-cyclic analogue with the same number and type of bonds. A positive TRE value indicates aromatic stabilization, while a negative value indicates antiaromatic destabilization. This method could further corroborate the antiaromatic nature of neutral 9b-boraphenalene and the aromaticity of its dianion.
Theoretical Investigations of Reversible Electronic Structure Modifications upon Redox Changes
Theoretical and experimental studies on unsaturated boraphenalene systems have shown that they can undergo reversible electronic structure modifications upon redox events (oxidation or reduction). nih.gov For instance, π-extended 9b-boraphenalenes exhibit a reversible two-step redox process in their reductive region. nih.gov These changes are significant, involving transitions between Hückel aromaticity and antiaromaticity within the π-conjugated framework. nih.gov Computational investigations are crucial in complementing experimental data, suggesting that in many donor-stabilized organoboron compounds, these electronic changes primarily occur on the polycyclic carbon framework rather than being centered on the boron atom. nih.gov
For a saturated molecule like Perhydro-9b-boraphenalene, which lacks a π-system, any redox-induced structural modifications would be fundamentally different. Theoretical investigations would likely focus on the stability of resulting radical ions, potential geometric distortions, and changes in bonding upon the removal or addition of an electron from the sigma framework.
Advanced Quantum Chemical Methodologies
Energy Decomposition Analysis (EDA) and Natural Orbitals of Chemical Valence (NOCV) for Bonding Characterization
Energy Decomposition Analysis (EDA) is a powerful computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. rsc.org Typically, the interaction energy is broken down into terms representing electrostatic interactions, Pauli repulsion (steric effects), and orbital interactions (covalent bonding). researchgate.net
The EDA method is often coupled with the Natural Orbitals for Chemical Valence (NOCV) scheme. rsc.org The EDA-NOCV approach not only quantifies the different contributions to the chemical bond but also provides qualitative and quantitative descriptions of the charge flow and orbital contributions forming the bond. researchgate.net This allows researchers to visualize the deformation of electron density during bond formation and understand the nature of bonding, such as identifying σ-donation and π-backdonation components. nih.gov While this method has been applied to numerous molecules, specific EDA-NOCV studies characterizing the bonding within this compound are not documented in available literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Photophysical Behavior
Time-Dependent Density Functional Theory (TD-DFT) is a workhorse method in computational chemistry for investigating the electronic excited states of molecules. nih.gov It is widely used to calculate vertical excitation energies, which correspond to UV-Vis absorption spectra, and to optimize the geometries of excited states, which is essential for studying fluorescence and phosphorescence. researchgate.netchemrxiv.org
In studies of π-extended 9b-boraphenalenes, TD-DFT calculations have been successfully used to obtain theoretical UV-Vis absorption spectra that align well with experimental measurements. researchgate.net The photophysical properties of these aromatic systems, including their luminescence, are directly tied to electronic transitions within their conjugated π-systems. nih.gov A saturated compound like this compound would not possess the low-energy electronic transitions characteristic of conjugated systems and is not expected to exhibit significant photophysical behavior in the visible range. TD-DFT calculations on such a molecule would predict absorptions deep in the UV region, corresponding to σ → σ* or σ → Rydberg transitions.
Intermolecular Electron Coupling Calculations for Charge Transport Properties in Solid States
The efficiency of charge transport in organic solid-state materials is heavily dependent on the intermolecular electronic coupling between adjacent molecules. nih.govresearchgate.net This coupling, also known as the transfer integral, quantifies the ease with which an electron or hole can hop from one molecule to the next.
Computational methods are employed to calculate these coupling values based on the crystal packing and molecular orbital overlap. For π-conjugated systems like aromatic boraphenalenes, these calculations have been used to predict and understand charge-transporting ability. nih.gov For example, calculations on a benzo[b]fluorene-fused 9b-boraphenalene suggested that a thermally induced phase transition in its crystal structure leads to a significant improvement in charge transport. nih.gov As this compound is a saturated, non-planar molecule, the electronic coupling between molecules in a solid state would be exceedingly small, making it a poor candidate for an organic semiconductor.
Quantum Theory of Atoms in Molecules (QTAIM) and Population Analyses for Electron Density Distribution
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical model that analyzes the topology of the electron density to partition a molecule into atomic basins. scispace.com By locating critical points in the electron density, QTAIM can identify atomic and bond properties, characterize the nature of chemical bonds (e.g., covalent vs. closed-shell interactions), and quantify atomic charges. researchgate.net
Population analysis methods, such as Mulliken, Löwdin, or Natural Population Analysis (NPA), provide alternative ways to assign partial charges to atoms within a molecule. These methods are essential for understanding charge distribution and reactivity. While these are general-purpose computational tools, specific QTAIM or population analysis studies focused on the electron density distribution in this compound have not been reported.
Strain and Conformation in Polycyclic Boranes
Theoretical Quantification of Strain Energy in Benzenoid and Polycyclic Boron Systems
There is no available research that specifically calculates or theoretically quantifies the strain energy of the this compound molecule. Computational studies typically employ methods like homodesmotic reactions to determine the strain enthalpy of cyclic and polycyclic hydrocarbons. However, such analyses have not been applied to this particular saturated boron-doped system. Without dedicated computational models and calculations for this compound, any discussion of its strain energy would be purely speculative.
Impact of Non-Planarity on Aromaticity and Electronic Properties
The concept of aromaticity is not applicable to this compound as it is a fully saturated, non-planar aliphatic compound. Investigations into the impact of non-planarity on electronic properties are typically conducted on conjugated, near-planar systems where deviations from planarity can significantly alter orbital overlap and, consequently, the electronic and photophysical characteristics.
While theoretical studies on other non-planar boron-containing polycyclic alkanes could offer analogous insights, no such direct comparative studies involving this compound were found. Research on aromatic 9b-boraphenalene derivatives does explore their electronic properties through methods like density functional theory (DFT), but these findings are tied to their π-conjugated systems and are not transferable to the saturated "perhydro" analogue.
Advanced Applications and Future Research Directions
Applications in Asymmetric Organic Synthesis
The field of asymmetric synthesis, which prioritizes the selective production of one enantiomer of a chiral molecule, stands to benefit significantly from boron-based reagents. Organoboron compounds are attractive for their unique reactivity and selectivity compared to other molecules, making them highly sought-after in synthetic organic chemistry. su.se
Design and Development of Chiral Organoboranes for Enantioselective Reactions
The development of chiral organoboranes is pivotal for their role as catalysts and reagents in enantioselective transformations. sioc-journal.cn These compounds are of immense value in asymmetric synthesis, as well as in the creation of functional materials and medicinal chemistry. researchgate.net A variety of chiral frameworks are utilized in the synthesis of borane (B79455) catalysts, which often require lower catalyst loadings and are more accessible than many chiral transition metal catalysts. sioc-journal.cn
Research has focused on creating novel methods for synthesizing chiral boron compounds, including those with boron-centered chirality, which was a long-standing challenge. nih.gov For instance, a copper-catalyzed desymmetric B-H bond insertion reaction has been developed to construct boron-stereogenic compounds with high enantioselectivity. nih.gov Another innovative approach involves using engineered enzymes in bacteria, such as Escherichia coli, to produce chiral organoboranes through biocatalysis. acs.org This method adds borylation chemistry to the synthetic capabilities of biology, offering an alternative to traditional chemical synthesis. acs.org
The development of these methods enables the synthesis of a wide array of valuable chiral molecules. For example, catalytic methods for producing enantioenriched gem-diborylalkanes and secondary boron compounds open pathways for multiple C-C or C-heteroatom bond formations. researchgate.net These advancements could facilitate the discovery of new drugs and the synthesis of complex natural products. researchgate.netacs.org
Exploration of Perhydro-9b-boraphenalene Scaffolds in Asymmetric Catalysis
The rigid, well-defined three-dimensional structure of the this compound scaffold makes it an intriguing candidate for applications in asymmetric catalysis. Chiral scaffolds are essential for advancing asymmetric synthesis, and the development of new, privileged motifs that can effectively transfer chiral information is a significant area of research. nih.gov While direct catalytic applications of a chiral this compound ligand are still an emerging area, its potential is underscored by its use as a synthetic intermediate. For instance, this compound is a precursor in the synthesis of perhydro-9b-azaphenalene, demonstrating the utility of the borane scaffold in constructing other complex heterocyclic frameworks. thieme-connect.de
The exploration of such scaffolds is driven by the need for efficient and selective methods to produce chiral molecules, which are crucial in the pharmaceutical industry. rsc.orgrsc.org Computational studies and experimental work on other scaffolds, such as azabicyclic frameworks and bis-indole architectures (SPINDOLEs), provide a blueprint for how chiral this compound derivatives could be designed and utilized. nih.govrsc.org By modifying the scaffold with chiral auxiliaries or by synthesizing an enantiomerically pure version of the scaffold itself, it could potentially serve as a novel ligand for metal-catalyzed reactions or as an organocatalyst, influencing the stereochemical outcome of a reaction.
Synthesis of Chiral Boron Compounds for Drug Discovery and Advanced Materials
The synthesis of chiral boron compounds is a burgeoning research area that connects organic, inorganic, and organometallic chemistry. su.se These compounds are not only synthetic intermediates but also possess inherent properties that make them suitable for direct use in medicine and materials science. mdpi.com
In drug discovery, the inclusion of boron can confer unique properties to bioactive molecules. nih.gov The boron atom can engage in specific interactions with biological targets, such as enzymes. nih.gov Chiral organoboron compounds are particularly valuable; for example, chiral geminal diborons are considered excellent building blocks for creating large libraries of bioactive substances, which can be screened to identify future drug molecules. su.se
In the realm of advanced materials, chiral boron compounds are finding applications in optoelectronics. su.se Axially chiral organoboron compounds, for instance, have been synthesized and investigated for their unique optical and electronic properties. mdpi.com These molecules can exist as stable, non-interconverting mirror images (atropisomers) that may have different properties, making them useful for specialized applications like circularly polarized luminescence. mdpi.com The development of new catalytic methods to produce these chiral boron compounds efficiently is critical for advancing their use in both pharmaceuticals and modern materials chemistry. su.se
Table 1: Research Highlights in the Application of Chiral Boron Compounds
| Research Area | Key Findings & Developments | Potential Applications | Source Index |
|---|---|---|---|
| Asymmetric Catalysis | Development of Cu-catalyzed and biocatalytic methods for synthesizing boron-stereogenic compounds. | Enantioselective synthesis of complex molecules, fine chemicals. | nih.gov, acs.org |
| Drug Discovery | Boron-containing molecules act as enzyme inhibitors; chiral diborons serve as building blocks for bioactive libraries. | New cancer drugs, anti-inflammatory agents, enzyme inhibitors. | su.se, nih.gov |
| Advanced Materials | Synthesis of axially chiral boron compounds with unique optical and electronic properties. | OLED displays, optoelectronics, circularly polarized luminescence materials. | su.se, mdpi.com |
Research in Functional Materials
The incorporation of boron into carbon-based molecular structures is a powerful strategy for creating functional materials with novel electronic and optical properties. The electron-deficient nature of boron, with its empty p-orbital, imparts unique characteristics to these materials, making them distinct from their all-carbon counterparts. thieme-connect.de
Incorporation of Boron-Doped Molecular Carbons (BMCs) into Optoelectronic and Organic Electronic Devices
Boron-doped molecular carbons (BMCs) are a class of materials where carbon atoms in a polycyclic aromatic hydrocarbon (PAH) framework are replaced by boron atoms. thieme-connect.de This doping introduces electron-accepting centers, which can significantly enhance the performance of energy-conversion devices. researchgate.net While this compound is a saturated, alicyclic compound, the chemistry of boron-doped PAHs based on related aromatic skeletons like phenalene (B1197917) is highly relevant.
These boron-doped π-conjugated systems are emerging as important materials for applications in:
Organic Light-Emitting Diodes (OLEDs): Boron-containing molecules have been successfully used as emitters in OLEDs. thieme-connect.deresearchgate.net
Organic Photovoltaics (OPVs): The electron-accepting nature of boron can improve charge separation and transport in solar cells. researchgate.net
Organic Field-Effect Transistors (OFETs): Boron doping can switch the majority charge carrier from holes (p-type) to electrons (n-type) and enhance charge mobility. thieme-connect.deresearchgate.netnih.gov
The introduction of boron can alter the molecular packing in the solid state, for instance, by promoting π-stacking, which is beneficial for charge transport. nih.gov Research has demonstrated that increasing the number of boron atoms in a polycyclic structure, such as in quadruply boron-doped acenes, can precisely manipulate the electronic structure and luminescent properties. nih.gov These materials are often stabilized by sterically bulky groups to protect the reactive boron center from air and moisture. thieme-connect.de
Table 2: Examples of Boron-Doped Materials in Optoelectronics
| Material Type | Key Property | Device Application | Source Index |
|---|---|---|---|
| Boron-doped PAHs | Enhanced electron transport | Organic Field-Effect Transistors (OFETs) | nih.gov |
| Boron-based TADF Emitters | Multi-resonance effect | Organic Light-Emitting Diodes (OLEDs) | researchgate.net |
| Quadruply Boron-doped Acenes | Tunable luminescence | Highly luminescent materials | nih.gov |
| Diboron-doped Perylenes | High intrinsic hole mobility | High-performance semiconductors | nih.gov |
Design of Stimuli-Responsive Lewis Acid-Base Adducts with this compound Motifs
The boron atom in trialkylboranes like this compound acts as a Lewis acid due to its empty p-orbital. thieme-connect.de This inherent Lewis acidity allows it to readily coordinate with Lewis bases (nucleophiles) to form tetracoordinate "ate" complexes. thieme-connect.de This fundamental interaction is the basis for designing stimuli-responsive materials.
A stimuli-responsive system changes its properties in response to an external trigger, such as light, temperature, pH, or the presence of a specific chemical. Boron-containing compounds are excellent candidates for these systems. nih.gov For example, a fluorophore containing a Lewis acid-base pair has been designed to change its emission color in response to its environment, allowing for fluorescent imaging. rsc.org
The this compound motif could be incorporated into such systems. Its Lewis acidic boron center could form a reversible adduct with a Lewis base. If the components are designed correctly, this interaction could be modulated by an external stimulus, leading to a change in the material's optical or electronic properties. A specialized subset of this concept is the "frustrated Lewis pair" (FLP), where a bulky Lewis acid and Lewis base are sterically prevented from forming a classical adduct but can cooperatively activate small molecules. beilstein-journals.orgrsc.org Designing a system where a this compound derivative acts as the Lewis acid within a stimuli-responsive or FLP framework represents a promising direction for creating new smart materials and catalysts. beilstein-journals.org
Investigations of Single-Crystal-to-Single-Crystal (SCSC) Phase Transitions and Associated Photoconductivity
Single-Crystal-to-Single-Crystal (SCSC) transformations, where a crystal undergoes a phase transition to another crystalline form while maintaining its integrity, are a fascinating area of materials science. nih.govmdpi.com These transitions can lead to switchable materials with tunable physical properties. mdpi.com While SCSC transitions have been observed in various molecular crystals, including reversible transformations triggered by temperature changes ucl.ac.uknih.gov or light, rsc.org research into such phenomena in organoborane systems like this compound is an emerging field.
Recent studies on π-extended 9b-boraphenalene derivatives have demonstrated the potential of the boraphenalene skeleton in advanced materials. For instance, a benzo[b]fluorene-fused 9b-boraphenalene derivative was found to exhibit a stepwise SCSC phase transition upon thermal annealing. nih.gov This transition was associated with a significant improvement in charge transporting ability, and the single crystals showed notable photoconductivity both before and after the phase transition. nih.gov
Although these findings are on aromatic, π-extended analogues, they highlight a promising avenue for future research on this compound. Investigations into whether the saturated perhydro- framework can undergo SCSC transitions, potentially triggered by temperature, pressure, or guest inclusion, could reveal new materials with interesting properties. The introduction of functional groups onto the this compound scaffold could be a strategy to induce and tune such phase transitions. The potential for associated photoconductivity in the saturated system, while likely different in mechanism from the π-conjugated systems, remains an unexplored and intriguing possibility.
Contributions to Fundamental Chemical Understanding
The rigid, well-defined structure of this compound and its derivatives makes them excellent models for studying fundamental concepts in organic and organometallic chemistry.
This compound has played a crucial role in the development and mechanistic understanding of novel bond-forming reactions involving organoboranes. One of the most significant contributions is in the area of carbonylation reactions. The carbonylation of this compound to produce perhydro-9b-phenalenol (B1144270) is a key example of converting a trialkylborane into a polycyclic alcohol. clockss.orgacademictree.orgacs.orgsuperstarsofscience.com This transformation is part of a broader class of reactions that have provided a general and stereospecific method for the synthesis of polycyclic derivatives. clockss.orgsuperstarsofscience.com
The reaction proceeds through the coordination of carbon monoxide to the boron atom, followed by an intramolecular migration of the alkyl groups from boron to the carbon of the carbonyl group. The rigid structure of this compound ensures that the stereochemistry of the starting material is retained throughout the reaction sequence, providing valuable insight into the concerted nature of the alkyl group migration. This has been instrumental in understanding the mechanistic details of carbonylation and other related 1,2-migration reactions in organoboranes. thieme-connect.de
Furthermore, the reactivity of the this compound system has been extended to other novel bond-forming transformations. For example, it has been used as a precursor for the synthesis of perhydro-9b-azaphenalene, demonstrating a pathway for the introduction of heteroatoms into the polycyclic framework. thieme-connect.de These transformations underscore the utility of this compound as a scaffold for developing new synthetic methods and for studying the mechanisms of complex organic reactions. nih.gov
Stereoelectronic effects, which describe the influence of the spatial arrangement of orbitals on the properties and reactivity of a molecule, are fundamental to understanding chemical behavior. wikipedia.org The rigid, polycyclic framework of this compound makes it an ideal system for studying these effects.
The study of solvolysis reactions, where the solvent acts as the nucleophile, has been a cornerstone of physical organic chemistry for understanding reaction mechanisms, particularly the formation of carbocation intermediates. beilstein-journals.orgbeilstein-journals.org The rigid, polycyclic framework of derivatives of this compound provides an excellent platform for such studies.
Specifically, the solvolysis of perhydro-9b-phenalenol derivatives, which are readily prepared from this compound, has been investigated to probe the electronic effects of the polycyclic cage on reaction rates and mechanisms. The rigid structure prevents conformational changes during the reaction, which simplifies the interpretation of kinetic data. By placing different substituents on the aromatic ring of a leaving group attached to the oxygen of perhydro-9b-phenalenol, researchers can systematically vary the electronic demand at the reaction center and study the response of the polycyclic system. This approach, often referred to as the "tool of increasing electron demand," has been used to investigate the nature and stability of carbocationic intermediates and transition states in solvolysis reactions. academictree.org
Emerging Research Areas
The unique properties of this compound suggest its potential in several emerging areas of research, particularly in the exploration of its redox chemistry.
The redox chemistry of organoboranes is a rapidly developing field. While much of the focus has been on π-conjugated systems, the potential for accessing novel redox states in saturated systems like this compound is an intriguing prospect. Recent research on π-extended 9b-boraphenalenes has shown that these compounds can undergo a reversible two-step redox process in their reductive region. nih.gov This process involves the interconversion of the 9b-boraphenalene core between Hückel aromatic and antiaromatic states, highlighting the ability of the boron center to participate in electron transfer processes. nih.gov
For this compound, the exploration of its redox chemistry is still in its infancy. The generation of radical ions or other reduced or oxidized species of this compound could open up new avenues for its synthetic and electronic applications. For example, reduced species of this compound could serve as novel reducing agents with unique steric and electronic properties. The formation of lithium perhydro-9b-boraphenalylhydride has already demonstrated the utility of a modified this compound as a highly stereoselective reducing agent for cyclic and bicyclic ketones. acs.org
Furthermore, the ability to access different redox states could be exploited in the development of new electronic materials or as intermediates in novel synthetic transformations. The potential to use redox processes to functionalize the this compound core in a controlled manner is a particularly exciting direction for future research.
Development of Novel Organoboron Catalysts and Reagents beyond Traditional Applications
The field of organoboron chemistry has transcended its traditional role of providing stoichiometric reagents for organic synthesis, evolving into a domain of sophisticated catalytic science. acs.org Researchers are actively developing novel organoboron catalysts that offer eco-friendly alternatives to metal-based systems and exhibit unprecedented reactivity in challenging chemical transformations. acs.orgbohrium.com This progression is marked by the design of modular and multifunctional catalysts that are scalable, durable, and often recyclable. acs.org
A significant advancement is the creation of bifunctional organoboron catalysts. These systems integrate multiple active sites within a single molecule, enabling cooperative catalysis that mirrors enzymatic activity. This proximity of active centers overcomes the entropic penalties associated with multi-component catalytic systems, leading to enhanced activity and selectivity. acs.org For instance, bifunctional organoboron catalysts have demonstrated remarkable efficiency in the copolymerization of CO2 and epoxides to produce polycarbonates, a transformation of significant industrial and environmental interest. acs.org Similarly, mononuclear organoboron catalysts have been developed for the highly efficient conversion of CO2 and epoxides into cyclic carbonates, narrowing the performance gap between metal-free catalysts and their state-of-the-art metal-containing counterparts. acs.org
The development of dinuclear organoboron catalysts has opened new avenues for polymerization reactions. These catalysts have shown exceptional activity in the ring-opening polymerization of epoxides to synthesize polyethers, operating through a novel mechanism involving an intramolecular ammonium (B1175870) cation-assisted SN2 ring-opening. acs.org
Beyond polymerization, the scope of organoboron catalysis has expanded to include challenging reactions such as Lewis pair-mediated hydrogenations and hydrosilylations. acs.orgchemrxiv.org The evolution of Frustrated Lewis Pair (FLP) chemistry has spurred the synthesis of novel Lewis acidic boranes. chemrxiv.org While much focus has been on modifying aryl substituents, recent research has explored the introduction of heteroatoms directly bonded to the boron center. A notable example is the development of a family of Lewis acidic aminoboranes. These compounds, such as bis(pentafluorophenyl)phenothiazylborane, have shown unique Lewis acidic behavior and catalytic efficacy in reactions like the heterolytic dehydrocoupling of stannanes and the hydrosilylation of ketones. chemrxiv.org The amino substituent can protect the Lewis acidic boron center from coordinating with donor solvents, allowing some of these catalysts to function even in water or acetonitrile. chemrxiv.org
This transition from stoichiometric to catalytic use highlights the growing sophistication in the molecular design of organoboron compounds, enabling novel routes for the synthesis of a wide range of fine chemicals and advanced materials. acs.orgscispace.com
Table 1: Examples of Novel Organoboron Catalyst Applications
| Catalyst Type | Application | Key Features | Reference |
|---|---|---|---|
| Bifunctional Organoboron Catalysts | Copolymerization of CO2 and epoxides | Scalable, high efficiency, metal-free | acs.org |
| Mononuclear Organoboron Catalysts | Conversion of CO2 to cyclic carbonates | Unprecedented reactivity, durable, recyclable | acs.org |
| Dinuclear Organoboron Catalysts | Ring-opening polymerization of epoxides | High activity via intramolecular assistance | acs.org |
| Lewis Acidic Aminoboranes | Hydrosilylation, Stannane dehydrocoupling | Catalytically active in coordinating solvents | chemrxiv.org |
Expansion of the Chemical Space through Chiral Geminal Diboronates and Multi-boron Systems
The strategic incorporation of multiple boron atoms into organic frameworks is a powerful strategy for expanding the accessible chemical space, leading to molecules with unique reactivity and properties. This is exemplified by the synthetic utility of chiral geminal diboronates and the exploration of multi-boron systems.
Chiral Geminal Diboronates as Synthetic Linchpins
Chiral geminal bis(boronates), which feature two boronate groups attached to the same stereogenic carbon atom, have emerged as exceptionally versatile building blocks in asymmetric synthesis. nih.govsu.se These compounds serve as "single-carbon linchpins," enabling the programmed and stereocontrolled installation of two different substituents, thereby providing rapid access to a vast array of complex chiral molecules. su.se
The synthesis of enantiomerically enriched geminal bis(boronates) has been a significant challenge. A breakthrough was achieved through the use of a chiral copper catalyst to mediate the enantioselective boron conjugate addition to a 3-boryl acrylate (B77674) derivative, affording the desired geminal diboryl product with high enantiomeric excess. nih.gov Another successful approach involves the diastereoselective desymmetrization of prochiral geminal bis(boronates). nih.gov
Once formed, these chiral geminal diboronates are valuable precursors for a variety of transformations. Their utility is highlighted in the enantiotopic-group-selective Suzuki reaction, where a palladium catalyst, in conjunction with a chiral phosphoramidite (B1245037) ligand, selectively couples one of the two boronate groups with an aryl halide. thieme-connect.com This reaction provides a novel route to enantioenriched secondary boronates, which can undergo a subsequent stereospecific cross-coupling, demonstrating the power of this methodology for constructing stereochemically rich molecules. nih.govthieme-connect.com The development of catalytic methods to produce these chiral diboron (B99234) compounds is considered crucial for building large libraries of bioactive substances that can be screened for future drug discovery. su.se
Table 2: Synthetic Strategies for Chiral Geminal Diboronates
| Strategy | Description | Catalyst/Reagent | Outcome | Reference |
|---|---|---|---|---|
| Enantioselective Conjugate Addition | Boron conjugate addition to a 3-boryl acrylate derivative. | Chiral Copper Catalyst / B2(pin)2 | Enantioenriched geminal diboryl carboxyl ester. | nih.gov |
| Diastereoselective Desymmetrization | Differentiation of diastereotopic B(pin) groups via a "trifluorination" process. | N/A | Chiral geminal bis(boronates), particularly from cyclopropane (B1198618) derivatives. | nih.gov |
| Enantiotopic-Group-Selective Suzuki Reaction | Asymmetric cross-coupling of one boronate group in a geminal diboronate. | Pd(OAc)2 / Chiral Phosphoramidite Ligand | Enantioenriched secondary organoboronates. | thieme-connect.com |
Multi-boron Systems for Advanced Materials
Beyond geminal arrangements, the incorporation of multiple boron atoms throughout a molecular structure gives rise to materials with novel electronic and optical properties. rsc.org Boron–nitrogen (BN) doped π-conjugated systems are a prime example. Due to the isoelectronic relationship between a C=C unit and a B-N unit, the strategic replacement of carbon atoms with boron and nitrogen can significantly alter the electronic structure of π-systems. rsc.orgontosight.ai The number, location, orientation, and coordination pattern of these BN units can drastically tune the optoelectronic properties, making these multi-BN systems promising candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). rsc.org
Research has also ventured into creating molecules with direct boron-boron multiple bonds, which were once considered chemical curiosities. nih.gov Theoretical studies and experimental efforts are pushing the boundaries to synthesize and isolate stable neutral molecules containing B=B double and B≡B triple bonds. The stability and character of these bonds are highly dependent on the ligands attached to the boron centers. nih.gov Furthermore, chemists are designing complex, nanoscale, boron-rich inorganic clusters, such as polyoxotungstates containing 22 or even 30 boron atoms, by employing multicomponent cooperative assembly strategies. chinesechemsoc.org These intricate structures bridge the gap between polyoxometalate and oxoboron chemistry, opening doors to new materials with unprecedented structural diversity and potential applications. chinesechemsoc.org
Q & A
Q. What are the standard synthetic routes for Perhydro-9b-boraphenalene, and what experimental conditions are critical for reproducibility?
this compound (CAS: [16664-33-8]) is commonly synthesized via cyclization reactions. A key method involves treating 1,5,9-cyclododecatriene with diaminoborane in the presence of a samarium catalyst under controlled temperatures (~25°C) and inert atmospheres to prevent oxidation . Another route uses LiAlH₄ in diethyl ether with 1,4-diazabicyclo[2.2.2]octane (dabco) to precipitate intermediates, ensuring high yield by filtration or centrifugation . Critical parameters include solvent purity, reaction time (typically 12–24 hours), and stoichiometric ratios of borane precursors.
Q. How is this compound characterized structurally, and what analytical techniques are prioritized?
Structural characterization relies on NMR spectroscopy (¹¹B and ¹H/¹³C NMR) to confirm boron coordination and stereochemistry. X-ray crystallography is used to resolve the bicyclic framework and confirm the absence of impurities. Mass spectrometry (EI-MS or HRMS) validates molecular weight and isotopic patterns. For purity assessment, HPLC with UV detection is recommended, especially when isolating isomers .
Q. What safety precautions are essential when handling this compound in laboratory settings?
Though specific hazard data are limited, its classification under reactive chemical hazards (e.g., flammability, potential exothermic reactions with strong bases) necessitates:
- Use of glove boxes or Schlenk lines for air-sensitive steps.
- Avoidance of water or protic solvents to prevent unintended hydrolysis.
- Storage in inert, dry environments at ≤4°C .
Advanced Research Questions
Q. How can isomer separation of this compound derivatives be optimized, and what methodologies resolve stereochemical ambiguities?
The compound forms ate-complexes with alkali metals (e.g., K⁺ or Na⁺), which exhibit distinct solubility profiles. Fractional crystallization in tetrahydrofuran (THF) at low temperatures (−20°C) effectively isolates isomers. For stereochemical resolution, chiral shift reagents in NMR (e.g., Eu(hfc)₃) or enantioselective chromatography (Chiralpak® columns) are employed . Computational modeling (DFT or MD simulations) further aids in predicting isomer stability .
Q. What catalytic mechanisms govern the reactivity of this compound in forming ate-complexes, and how do solvent effects influence reaction pathways?
Reactivity with alkali hydrides (e.g., KH) proceeds via σ-bond metathesis , where boron’s vacant p-orbital facilitates electron transfer. Polar aprotic solvents (e.g., THF) stabilize transition states by coordinating to metal ions, accelerating reaction rates. In contrast, nonpolar solvents (e.g., hexane) favor slower, entropy-driven pathways, enabling selective formation of mono- vs. bis-adducts .
Q. How do contradictions in reported yields for this compound synthesis arise, and what experimental variables require systematic optimization?
Discrepancies in yields (e.g., 60–85%) stem from:
- Catalyst purity : Samarium residues ≥98% reduce side reactions.
- Stoichiometric imbalances : Excess borane precursors (>1.2 eq) lead to polymeric byproducts.
- Temperature gradients : Isothermal conditions (±2°C) improve reproducibility. Rigorous in situ monitoring (e.g., FTIR for B-H bond disappearance) is advised to terminate reactions at optimal conversion .
Q. What strategies mitigate boron leaching or degradation during long-term storage of this compound?
Degradation arises from ambient moisture or light exposure. Strategies include:
- Coordination with Lewis bases (e.g., THF or pyridine) to saturate boron’s vacant orbitals.
- Encapsulation in molecular sieves (3Å pore size) to adsorb trace water.
- Periodic NMR stability assays to detect decomposition (e.g., B-O bond formation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
